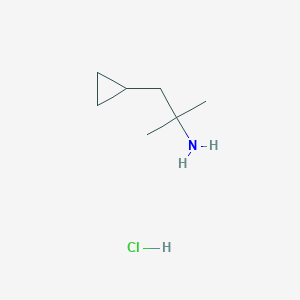

3-(Tert-butylsulfonyl)-1-propylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Tert-butylsulfonyl)-1-propylamine hydrochloride” is a chemical compound . It is related to tert-butylsulfinyl chloride, which can react with primary and secondary amines to form tert-butylsulfinamides .

Synthesis Analysis

The synthesis of compounds related to “this compound” often involves the use of tert-butanesulfinamide. This compound is among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . It has been extensively used in the synthesis of N-heterocycles via sulfinimines .Chemical Reactions Analysis

Tert-butanesulfinamide, a related compound, has been used in the synthesis of N-heterocycles via sulfinimines . It offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Applications De Recherche Scientifique

Enantioselective Synthesis

The compound 3-(Tert-butylsulfonyl)-1-propylamine hydrochloride serves as a pivotal chiral building block in the enantioselective synthesis of renin inhibitors. An efficient synthesis approach utilizing Ru-BINAP complexes demonstrates the compound's utility in pharmaceutical chemistry, especially for its application in creating enantioselectively hydrogenated products with significant ee (enantiomeric excess) values. This methodology emphasizes the compound's role in the synthesis of biologically active molecules, showcasing its importance in medicinal chemistry (Yuasa, Yuasa, & Tsuruta, 1998).

Multi-coupling Reagent

This compound exhibits versatility as a multi-coupling reagent in organic synthesis. Its reaction with electrophiles, including aldehydes, ketones, nitriles, and alkynes, in the presence of zinc metal, generates unsaturated sulfones. These compounds can further undergo reactions with various nucleophiles to yield highly functionalized sulfones, proving the compound's utility as a synthetic equivalent to various synthon types. This characteristic underscores its significance in synthetic organic chemistry for constructing complex molecules with diverse functionalities (Auvray, Knochel, & Normant, 1985).

Cascade Synthesis of Arylsulfonylquinolines

Another innovative application involves the synthesis of 3-arylsulfonylquinoline derivatives through a tert-butyl hydroperoxide-mediated cycloaddition process. This method does not require metals and provides a straightforward route for forming C-S bonds and quinoline rings. It demonstrates the compound's utility in pharmaceutical research, where arylsulfonylquinoline derivatives are significant due to their therapeutic potentials (Zhang et al., 2016).

Asymmetric Syntheses

Furthermore, the compound is instrumental in the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamine hydrochlorides through diastereoselective addition of aryllithium reagents to imines. This process highlights the compound's role in producing enantiomerically enriched amines, which are crucial in developing pharmaceuticals with targeted chiral properties (Truong, Ménard, & Dion, 2007).

Propriétés

IUPAC Name |

3-tert-butylsulfonylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-7(2,3)11(9,10)6-4-5-8;/h4-6,8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVGWJFCEDHOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

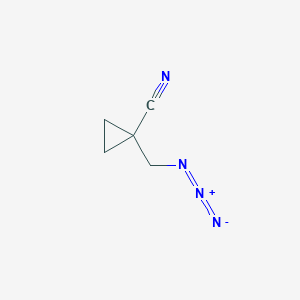

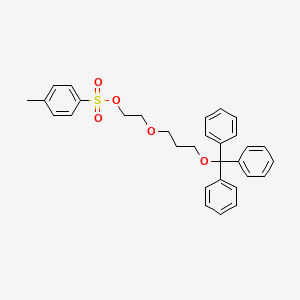

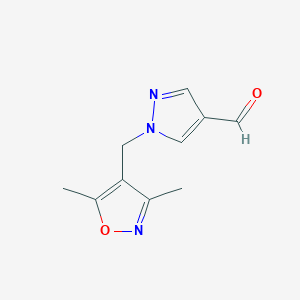

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

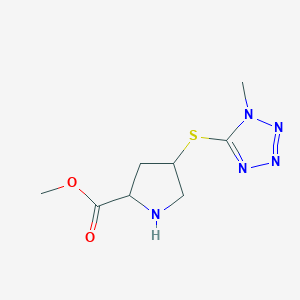

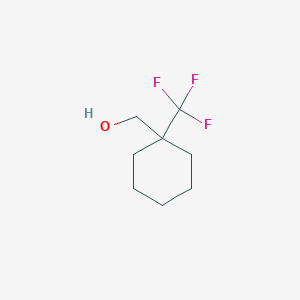

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)